OSANETANT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SR 142801 is a potent non-peptide antagonist of the tachykinin NK3 receptor. Tachykinins are a family of biologically active peptides that include substance P, neurokinin A, and neurokinin B. These peptides are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. SR 142801 has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as schizophrenia and depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SR 142801 involves several key steps. One of the primary synthetic routes includes the following steps :
Addition of Phenyllithium to N-Benzyl-4-piperidone: This step produces N-Benzyl-4-hydroxy-4-phenylpiperidine.
Ritter Reaction: The carbinol is converted to acetamide by an acid-catalyzed Ritter reaction with acetonitrile.
Hydrolysis and Protection: The acetamido group is replaced with an N-Boc group through acidic hydrolysis, followed by treatment with di-tert-butyl dicarbonate.
Catalytic Hydrogenolysis: The N-debenzylated piperidine is reprotected as the N-trityl derivative.
Reduction and Acylation: The N-Boc group is reduced by lithium aluminum hydride, yielding the N-methyl amine, which is then acylated with acetyl chloride to form acetamide.
Cyclization and Condensation: The intermediate piperidine undergoes Michael addition, catalytic hydrogenation, and condensation to produce the final benzamido derivative.
Industrial Production Methods
Industrial production of SR 142801 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
SR 142801 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a tool to study the structure and function of tachykinin receptors.
Biology: Investigated for its role in modulating biological processes such as pain transmission and inflammation.
Medicine: Explored as a potential therapeutic agent for central nervous system disorders, including schizophrenia and depression.
Industry: Utilized in the development of new drugs targeting tachykinin receptors.
Mécanisme D'action
SR 142801 acts as an antagonist of the tachykinin NK3 receptor. The mechanism involves binding to the NK3 receptor, thereby blocking the action of endogenous tachykinins such as neurokinin B. This inhibition prevents the downstream signaling pathways that lead to various physiological effects, including pain transmission and smooth muscle contraction .
Comparaison Avec Des Composés Similaires
SR 142801 is unique compared to other tachykinin receptor antagonists due to its high selectivity and potency for the NK3 receptor. Similar compounds include :
SR 140333: A selective NK1 receptor antagonist.
SR 48968: A selective NK2 receptor antagonist.
Senktide: An NK3 receptor agonist used in research to study the effects of NK3 receptor activation.
SR 142801 stands out due to its non-peptide structure, which provides advantages in terms of stability and bioavailability compared to peptide-based antagonists .
Propriétés
IUPAC Name |
N-[1-[3-[1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOJBGLFWINFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870070 |
Source
|
Record name | N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172734-92-8 |
Source
|
Record name | N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.